

# Spectroscopic and Structural Elucidation of erythro-Austrobailignan-6: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of **erythro-Austrobailignan-6**, a lignan with noted biological activities. The information presented herein is intended to serve as a detailed resource for researchers in natural product chemistry, pharmacology, and drug development.

## Spectroscopic Data for erythro-Austrobailignan-6

The structural confirmation of **erythro-Austrobailignan-6** relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

## Table 1: ¹H NMR Spectroscopic Data for erythro-Austrobailignan-6 (500 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	3.86	d	6.9
3	1.88	m	
4	2.59	dd	13.5, 6.0
4'	2.40	dd	13.5, 8.5
5	6.81	d	8.1
6	6.75	dd	8.1, 1.9
7	6.79	d	1.9
8	1.88	m	
9	0.92	d	6.7
9'	0.88	d	6.7
3-OCH₃	3.88	s	
4-OCH₃	3.87	s	_
5-OH	5.65	S	

Table 2: <sup>13</sup>C NMR Spectroscopic Data for erythro-Austrobailignan-6 (125 MHz, CDCl<sub>3</sub>)



Position	Chemical Shift (δ, ppm)	
1	134.7	
2	111.1	
3	146.5	
4	143.9	
5	108.9	
6	121.2	
1'	132.1	
2'	108.1	
3'	147.8	
4'	146.3	
5'	109.3	
6'	121.9	
7	46.8	
8	40.5	
9	16.9	
9'	14.1	
3-OCH₃	55.9	
4-OCH₃	55.9	

## **Table 3: Mass Spectrometry Data for erythro-**

Austrobailignan-6

lonization Mode	[M+H]+ (m/z)	[M+Na]+ (m/z)	Molecular Formula	Molecular Weight
ESI	359.1853	381.1672	C21H26O5	358.43

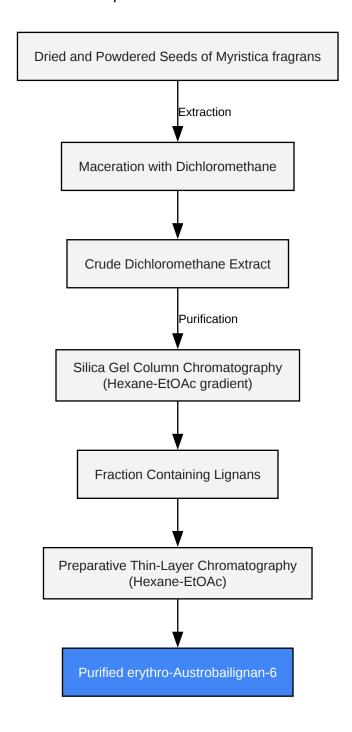


### **Experimental Protocols**

The following sections detail the methodologies for the isolation and spectroscopic analysis of **erythro-Austrobailignan-6**.

#### **Isolation of erythro-Austrobailignan-6**

**erythro-Austrobailignan-6** can be isolated from the seeds of Myristica fragrans (nutmeg). A general workflow for its extraction and purification is as follows:





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Caption: Isolation workflow for erythro-Austrobailignan-6.

#### NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 500 MHz spectrometer.

- Sample Preparation: Approximately 5 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform (CDCl<sub>3</sub>).
- ¹H NMR: Spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are referenced to the residual solvent peak of CDCl<sub>3</sub> (δ 7.26 ppm).
- <sup>13</sup>C NMR: Spectra are acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are referenced to the solvent peak of CDCl<sub>3</sub> (δ 77.16 ppm).
- 2D NMR: COSY, HSQC, and HMBC experiments are performed using standard pulse programs to aid in the complete assignment of proton and carbon signals.

#### **Mass Spectrometry**

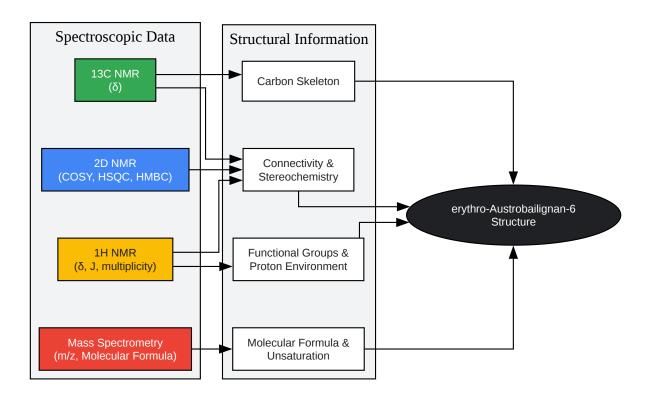
High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

- Sample Preparation: A dilute solution of the compound in methanol is infused into the ESI source.
- Ionization Mode: Positive ion mode is typically used.
- Mass Range: Data is acquired over a mass range of m/z 100-1000.
- Calibration: The instrument is calibrated using a standard solution (e.g., sodium formate) to ensure high mass accuracy.

## Logical Relationship of Spectroscopic Data to Structure



The following diagram illustrates how the different spectroscopic data points contribute to the final structural elucidation of **erythro-Austrobailignan-6**.



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Caption: Logic flow for structural elucidation.

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